molecular formula C20H23N5O3S2 B2698577 1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 847191-50-8

1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2698577
CAS No.: 847191-50-8
M. Wt: 445.56
InChI Key: COWTVRHHELMFJG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a piperidine ring, a thiophene ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as 4-methylpiperidine, share some structural similarities.

    Thiophene Derivatives: Compounds with the thiophene ring, such as thiophene-2-carboxylic acid, exhibit similar chemical properties.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine share the pyrimidine ring structure.

Uniqueness

1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its combination of multiple heterocyclic rings and the presence of sulfur-containing functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-12-6-8-25(9-7-12)14(26)11-30-18-15-17(23(2)20(28)24(3)19(15)27)21-16(22-18)13-5-4-10-29-13/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWTVRHHELMFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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